N,4-Dimethylaniline hydrochloride

Übersicht

Beschreibung

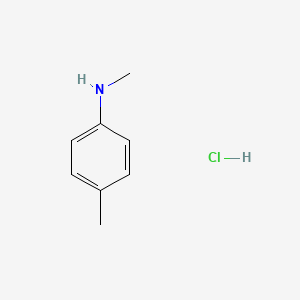

N,4-Dimethylaniline hydrochloride is an organic compound with the molecular formula C8H12ClN. It is a derivative of aniline, where the nitrogen atom is bonded to two methyl groups and the para position of the benzene ring is substituted with a methyl group. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,4-Dimethylaniline hydrochloride can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction involves the following steps:

- Aniline reacts with methanol in the presence of an acid catalyst to form N-methylaniline.

- N-methylaniline undergoes further alkylation with methanol to produce N,N-dimethylaniline.

- The final product, this compound, is obtained by treating N,N-dimethylaniline with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process, where aniline and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Oxidation Reactions

N,4-Dimethylaniline hydrochloride undergoes oxidation under acidic or basic conditions to yield nitroso or quinone derivatives.

Mechanism :

-

Nitrosation proceeds via electrophilic attack of NO⁺ (generated from NaNO₂/HCl) at the para position relative to the dimethylamino group.

-

Strong oxidants like KMnO₄ induce ring oxidation, forming quinones through intermediate radical species.

Reduction Reactions

The compound can be reduced to secondary or primary amines under catalytic or chemical conditions.

| Reagent/Conditions | Product | Yield/Selectivity | Source |

|---|---|---|---|

| H₂/Pd-C (ethanol) | N-Methyl-p-toluidine | >90% | |

| LiAlH₄ (THF, reflux) | p-Toluidine | Moderate |

Notes :

-

Catalytic hydrogenation selectively removes the methyl group from the nitrogen, yielding N-methyl-p-toluidine.

-

Strong reducing agents like LiAlH₄ fully demethylate the amine.

Electrophilic Substitution

The aromatic ring undergoes substitution at positions ortho or meta to the dimethylamino group.

| Reaction Type | Reagent/Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 3-Nitro-N,4-dimethylaniline | Meta | |

| Sulfonation | H₂SO₄ (SO₃, 50°C) | 3-Sulfo-N,4-dimethylaniline | Meta |

Mechanistic Insights :

-

The dimethylamino group is a strong ortho/para-directing group, but steric hindrance from the para-methyl group shifts substitution to the meta position.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, regenerating the free base.

| Condition | Equilibrium | Application | Source |

|---|---|---|---|

| NaOH (pH >7) | C₈H₁₁N·HCl → C₈H₁₁N + NaCl + H₂O | Purification of free amine |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity patterns:

| Compound | Key Reaction Difference | Reason |

|---|---|---|

| N,N-Dimethylaniline | Faster nitrosation | Absence of para-methyl hindrance |

| N-Methyl-p-toluidine | Lower oxidation stability | Reduced steric protection |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N,4-Dimethylaniline hydrochloride serves multiple roles across different fields of research:

Chemistry

- Precursor for Synthesis : It is primarily used as a precursor in the synthesis of various dyes and pigments. For instance, it is involved in producing triarylmethane dyes such as crystal violet and malachite green .

- Organic Reactions : The compound participates in electrophilic aromatic substitutions due to its reactive amine group, making it useful in organic synthesis.

Biology

- Biochemical Assays : this compound is employed as a substrate in enzyme-catalyzed reactions, aiding in the study of metabolic pathways and enzyme kinetics.

- Cellular Effects : Research indicates that exposure to this compound can influence cellular signaling pathways and gene expression related to detoxification processes.

Medicine

- Pharmaceutical Intermediate : It acts as an intermediate in synthesizing various pharmaceuticals, including analgesics and anti-inflammatory drugs. Its ability to modify biological activity makes it a critical component in drug development.

Industrial Applications

- Production of Polymers and Resins : this compound is utilized in manufacturing polymers and resins, contributing to the production of durable materials used in coatings and adhesives.

- Rubber Industry : It serves as a vulcanizing agent in rubber production, enhancing the material's strength and elasticity .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemistry | Precursor for dyes (e.g., crystal violet) | Enhances color stability |

| Biology | Substrate for enzyme assays | Facilitates biochemical research |

| Medicine | Intermediate in drug synthesis | Improves therapeutic efficacy |

| Industry | Used in polymers and rubber production | Increases material performance |

Case Study 1: Synthesis of Dyes

A study demonstrated the successful synthesis of crystal violet using this compound as a precursor. The reaction conditions were optimized to maximize yield while minimizing by-products. The resulting dye exhibited high stability under various environmental conditions.

Case Study 2: Biochemical Pathway Investigation

In a biochemical assay involving cytochrome P450 enzymes, this compound was used to elucidate metabolic pathways. The results indicated that the compound undergoes n-demethylation and n-oxidation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Wirkmechanismus

The mechanism of action of N,4-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in electrophilic substitution and other reactions. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function.

Vergleich Mit ähnlichen Verbindungen

N,4-Dimethylaniline hydrochloride can be compared with other similar compounds such as:

N,N-Dimethylaniline: Both compounds have similar structures, but this compound has an additional methyl group at the para position.

N-Methylaniline: This compound has only one methyl group attached to the nitrogen atom, making it less reactive compared to this compound.

Aniline: The parent compound, aniline, lacks any methyl groups, making it significantly different in terms of reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.

Biologische Aktivität

N,4-Dimethylaniline hydrochloride (also known as 2,4-dimethylaniline hydrochloride) is an aromatic amine with significant biological activity, particularly in the fields of chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 200.68 g/mol

- Appearance : Light yellow liquid

- Boiling Point : 218 °C

- Melting Point : -14.3 °C

This compound acts primarily as an electrophile in various chemical reactions. Its mechanism involves:

- Electrophilic Substitution : It readily participates in electrophilic aromatic substitution reactions due to the presence of the dimethylamino group, which enhances its reactivity by stabilizing the positive charge on the aromatic ring during the reaction.

- Formation of Covalent Bonds : The compound can form covalent bonds with nucleophiles, leading to the synthesis of new compounds with diverse biological activities.

Toxicological Profile

This compound has been studied for its toxicological effects. Key findings include:

- Acute Toxicity : High levels can cause respiratory distress and methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues .

- Chronic Effects : Long-term exposure may lead to liver damage and neurological effects. There are indications that it may have potential carcinogenic effects, although it is not classified as a known carcinogen .

Pharmacological Applications

Research has highlighted several potential applications for this compound:

- As a Precursor in Drug Synthesis : It serves as an intermediate in the production of various pharmaceuticals and dyes .

- Antioxidant Properties : Some studies suggest that derivatives of this compound exhibit antioxidant activity, which may have implications for therapeutic uses .

Case Studies and Research Findings

- Study on Antioxidant Activity :

- Toxicology Assessment :

- Nitrosamine Formation Risk :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 3-Chloro-N,4-dimethylaniline | Contains chloro group | Electrophilic reactions; dye synthesis |

| N,N-Dimethylaniline | No chloro group | Similar toxicity profile; used in dyes |

| 2,4-Dimethylaniline | Similar structure | Antioxidant properties; potential drug precursor |

Eigenschaften

IUPAC Name |

N,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7-3-5-8(9-2)6-4-7;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJNYPNQRUQREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483125 | |

| Record name | N,4-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-05-1 | |

| Record name | N,4-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.